

An In-Depth Technical Guide to RU 35929: Chemical Structure and Properties

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Compound of Interest

Compound Name: RU 35929

Cat. No.: B15553564

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Abstract

RU 35929, identified as (±)-1-benzenesulfonyl-5-ethoxypyrrolidin-2-one, is a compound that has been investigated for its nootropic, or cognitive-enhancing, potential. This technical guide provides a comprehensive overview of its chemical structure, and known properties. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Identity and Structure

RU 35929 is a synthetic organic compound belonging to the class of pyrrolidinones. Its chemical identity is well-established through spectroscopic methods.

Chemical Name: (±)-1-benzenesulfonyl-5-ethoxypyrrolidin-2-one Molecular Formula: $C_{12}H_{15}NO_4S$ Molecular Weight: 269.32 g/mol

The molecular structure of **RU 35929** has been elucidated by X-ray crystallography and 1H -NMR spectroscopy. These studies confirm the presence of a central pyrrolidinone ring, a benzenesulfonyl group attached to the nitrogen atom, and an ethoxy group at the 5th position of the pyrrolidinone ring.

Structural Data

A key study by Amato et al. provides detailed structural and conformational analysis of **RU 35929**.^{[1][2]}

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **RU 35929** are not widely available in the public domain. The following table summarizes the available information.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ NO ₄ S	MedChemExpress
Molecular Weight	269.32	MedChemExpress
Appearance	Solid (presumed)	General chemical knowledge
Melting Point	Not Reported	N/A
Solubility	Not Reported	N/A
pKa	Not Reported	N/A
logP	Not Reported	N/A

Note: The lack of publicly available data on properties such as melting point, solubility, pKa, and logP highlights a significant gap in the comprehensive characterization of this compound. Such data is crucial for formulation development and pharmacokinetic studies.

Synthesis and Experimental Protocols

A detailed, publicly available experimental protocol for the synthesis of **RU 35929** is not readily found in the scientific literature. General synthetic routes for similar N-substituted pyrrolidinones may be applicable, but a specific, validated method for **RU 35929** has not been identified in the conducted search.

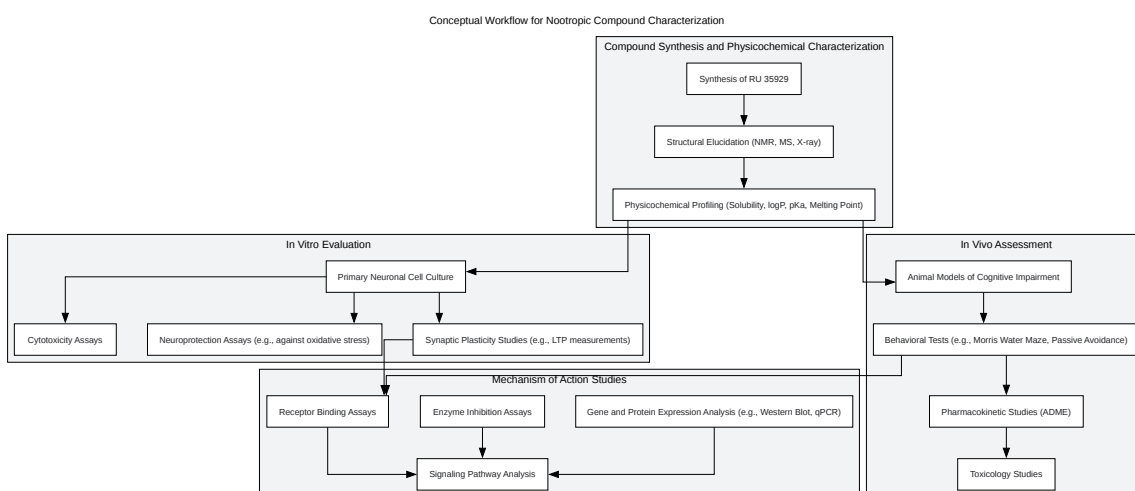
Biological Activity and Mechanism of Action

RU 35929 is classified as a nootropic agent, suggesting it has effects on cognitive function. However, specific details regarding its biological activity, mechanism of action, and the

signaling pathways it modulates are not well-documented in the available literature. Further research is required to understand its pharmacological profile.

Logical Relationships and Workflows

Due to the limited information on the mechanism of action and experimental workflows related to **RU 35929**, a detailed signaling pathway or experimental workflow diagram cannot be constructed at this time. However, a conceptual workflow for the initial characterization of a novel nootropic compound like **RU 35929** can be proposed.



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Caption: Conceptual workflow for the characterization of a nootropic compound.

Conclusion

RU 35929 is a pyrrolidinone derivative with a confirmed chemical structure. While it is identified as a nootropic agent, there is a significant lack of publicly available data regarding its specific physicochemical properties, detailed synthetic protocols, and its pharmacological mechanism of action. The existing literature primarily focuses on its structural characterization. For **RU 35929** to be further considered in drug development, extensive research is necessary to fill these knowledge gaps. The provided conceptual workflow outlines the necessary steps for a thorough investigation of this and similar compounds.

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References

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